molecular formula C22H24N4O4 B10841396 2,7-Bis[2-(ethylamino)acetamido]anthraquinone

2,7-Bis[2-(ethylamino)acetamido]anthraquinone

Katalognummer B10841396
Molekulargewicht: 408.4 g/mol
InChI-Schlüssel: DJJHCFWUEPEODX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,7-Bis[2-(ethylamino)acetamido]anthraquinone is a synthetic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine and industry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis[2-(ethylamino)acetamido]anthraquinone typically involves the acetylation of 2,7-diaminoanthraquinone, followed by further amination to introduce the ethylaminoacetamido groups . The reaction conditions often include the use of organic solvents and catalysts to facilitate the acetylation and amination processes.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reactors to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2,7-Bis[2-(ethylamino)acetamido]anthraquinone undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the anthraquinone core, potentially altering its biological activity.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups to the anthraquinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic reagents like amines and thiols are often employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2,7-Bis[2-(ethylamino)acetamido]anthraquinone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,7-Bis[2-(ethylamino)acetamido]anthraquinone involves its interaction with molecular targets such as telomerase. By inhibiting telomerase activity, the compound can potentially limit the proliferation of cancer cells . The pathways involved include the disruption of telomere elongation, leading to cellular senescence and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,7-Diaminoanthraquinone: A precursor in the synthesis of 2,7-Bis[2-(ethylamino)acetamido]anthraquinone.

    2,7-Diacetylaminoanthraquinone: Another derivative with similar synthetic routes.

    Doxorubicin: An anthraquinone derivative used as an anticancer agent.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its potential as a telomerase inhibitor sets it apart from other anthraquinone derivatives, making it a valuable compound in cancer research and therapeutic development .

Eigenschaften

Molekularformel

C22H24N4O4

Molekulargewicht

408.4 g/mol

IUPAC-Name

2-(ethylamino)-N-[7-[[2-(ethylamino)acetyl]amino]-9,10-dioxoanthracen-2-yl]acetamide

InChI

InChI=1S/C22H24N4O4/c1-3-23-11-19(27)25-13-5-7-15-17(9-13)22(30)18-10-14(6-8-16(18)21(15)29)26-20(28)12-24-4-2/h5-10,23-24H,3-4,11-12H2,1-2H3,(H,25,27)(H,26,28)

InChI-Schlüssel

DJJHCFWUEPEODX-UHFFFAOYSA-N

Kanonische SMILES

CCNCC(=O)NC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CNCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.